molecular formula C16H15NO4 B5384463 2-[(4-ethoxybenzoyl)amino]benzoic acid

2-[(4-ethoxybenzoyl)amino]benzoic acid

Cat. No.: B5384463
M. Wt: 285.29 g/mol
InChI Key: KAXQICHKDANTBV-UHFFFAOYSA-N
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Description

2-[(4-Ethoxybenzoyl)amino]benzoic acid is a benzoic acid derivative with a substituted benzoylamino group at the 2-position of the aromatic ring. Its structure comprises:

  • Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and ionic interactions.
  • (4-Ethoxybenzoyl)amino substituent: The ethoxy group (-OCH₂CH₃) at the para position of the benzoyl moiety enhances lipophilicity and may influence metabolic stability. This substituent distinguishes it from simpler benzamide derivatives.

The compound’s molecular formula is C₁₆H₁₅NO₄, with a molecular weight of 285.3 g/mol. Its IUPAC name reflects the ethoxybenzoyl linkage, critical for its chemical and biological profile.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-21-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXQICHKDANTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 2-[(4-ethoxybenzoyl)amino]benzoic acid is compared to structurally related benzoic acid derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Key Differences Biological Activity
This compound C₁₆H₁₅NO₄ Ethoxybenzoyl, carboxylic acid Reference compound Potential enzyme inhibition, antimicrobial activity (hypothesized)
2-[(4-Ethylbenzoyl)amino]benzoic acid C₁₆H₁₅NO₃ Ethylbenzoyl, carboxylic acid Ethyl vs. ethoxy group Enhanced lipophilicity; possible anticancer applications
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid C₁₃H₁₃NO₂S Thiophene-ethyl, carboxylic acid Thiophene ring introduces π-electron richness Antioxidant or receptor modulation
2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic Acid C₁₆H₁₅NO₅ Methoxyphenoxy acetyl, carboxylic acid Acetyl spacer with methoxy group Anti-inflammatory activity
2-[(4-Hexylbenzoyl)amino]benzoic acid C₂₀H₂₃NO₃ Hexylbenzoyl, carboxylic acid Longer alkyl chain (C6) Increased hydrophobicity; material science applications

Key Observations :

Lipophilicity: The ethoxy group in this compound provides moderate lipophilicity compared to ethyl (less polar) or hexyl (highly nonpolar) analogs .

Biological Activity: Antimicrobial Potential: Ethoxy and methoxy groups are associated with antimicrobial effects in benzoic acid derivatives, as seen in studies on 4-(2-amino-2-oxoethoxy)benzoic acid . Enzyme Inhibition: Sulfonamide analogs (e.g., 2-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid) show stronger enzyme inhibition due to sulfonyl group electrophilicity, a feature absent in the target compound .

Synthetic Flexibility :

  • The ethoxybenzoyl group can be modified via hydrolysis or alkylation, whereas thiophene or sulfonyl derivatives require specialized reagents (e.g., thiophene-ethylamine or sulfonyl chlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-ethoxybenzoyl)amino]benzoic acid
Reactant of Route 2
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2-[(4-ethoxybenzoyl)amino]benzoic acid

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